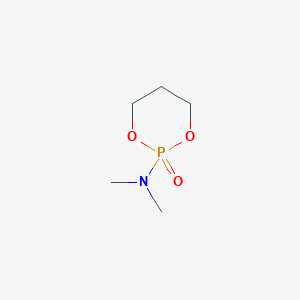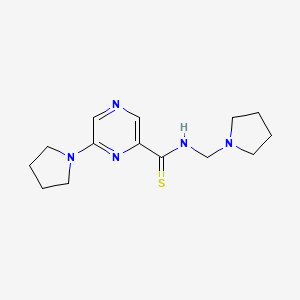
2-(Dimethylamino)-1,3,2lambda~5~-dioxaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-1,3,2lambda~5~-dioxaphosphinan-2-one is an organophosphorus compound with a unique structure that includes a phosphorus atom bonded to an oxygen atom and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of dimethylamine with a phosphorus-containing precursor under controlled conditions. One common method is the reaction of dimethylamine with ethylene oxide, followed by further reactions to introduce the phosphorus atom .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1,3,2lambda~5~-dioxaphosphinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Dimethylamino)-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphorus atom can form covalent bonds with nucleophilic sites on target molecules . These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler compound with similar functional groups but lacking the phosphorus atom.
2-(2-(Dimethylamino)ethoxy)ethanol: Contains a dimethylamino group and an ether linkage but no phosphorus atom.
N,N-Dimethylglycine: Similar in having a dimethylamino group but differs in overall structure and properties.
Properties
CAS No. |
61558-35-8 |
|---|---|
Molecular Formula |
C5H12NO3P |
Molecular Weight |
165.13 g/mol |
IUPAC Name |
N,N-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C5H12NO3P/c1-6(2)10(7)8-4-3-5-9-10/h3-5H2,1-2H3 |
InChI Key |
IUBJJRWCCRZDBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P1(=O)OCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5R)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one](/img/structure/B14570193.png)

![4-Methyl-1-[(2-methylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14570212.png)

![6-[2-(dimethylamino)ethoxy]-N'-hydroxypyrazine-2-carboximidamide](/img/structure/B14570234.png)
![Acetic acid, 2,2'-[(phenylmethylene)bis(sulfonyl)]bis-, diethyl ester](/img/structure/B14570241.png)
![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(4-methylphenoxy)butanamide]](/img/structure/B14570249.png)
![1-(4-Fluorophenyl)-4-methoxybicyclo[2.2.2]octane](/img/structure/B14570257.png)
